molecular formula C10H8ClN3 B2617507 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine CAS No. 94398-25-1

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

Cat. No.: B2617507
CAS No.: 94398-25-1
M. Wt: 205.65
InChI Key: NRKLLOFQIYLIFB-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of chlorine, methyl, and phenyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Mechanism of Action

1,2,4-Triazines are a class of heterocyclic compounds that have been of interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties . For example, certain derivatives are used clinically due to their antitumor properties .

The mode of action of 1,2,4-triazines can vary greatly depending on the specific compound and its functional groups. Some common reactions include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

The pharmacokinetics of 1,2,4-triazines can also vary greatly depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

The result of action and the action environment would also depend on the specific 1,2,4-triazine compound and its targets. For example, some 1,2,4-triazines have antitumor properties and their action could result in the inhibition of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions can yield the desired triazine derivative . The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors . These methods enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-6-methyl-3-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKLLOFQIYLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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